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Compound of Interest

Compound Name: Aphadilactone C

Cat. No.: B1150769 Get Quote

A comprehensive search for the spectroscopic data (NMR, MS) of a compound identified as

"Aphadilactone C" has yielded no specific results in the current scientific literature. This

suggests that "Aphadilactone C" may be a novel or very recently discovered compound, a

compound known by a different name, or a potential misspelling of an existing natural product.

For researchers, scientists, and drug development professionals seeking detailed

spectroscopic information, the absence of published data on "Aphadilactone C" necessitates a

return to foundational discovery and characterization processes. When a novel compound is

isolated, a series of analytical techniques are employed to elucidate its structure. This guide

outlines the standard experimental protocols and data presentation formats that would be

expected for a compound like "Aphadilactone C," should it be formally identified and

characterized.

I. Mass Spectrometry (MS) Data
Mass spectrometry is a critical first step in characterizing a new molecule, providing information

about its molecular weight and elemental composition.

A. Data Presentation
The MS data for a novel compound is typically presented in a clear, tabular format.
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Hypothetical data for Aphadilactone C would populate this table.

B. Experimental Protocol: High-Resolution Electrospray
Ionization Mass Spectrometry (HR-ESI-MS)

Sample Preparation: A dilute solution of the purified "Aphadilactone C" is prepared in a

suitable solvent (e.g., methanol, acetonitrile).

Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as

a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI)

source.

Ionization: The sample solution is nebulized and ionized in the ESI source, typically in both

positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-

H]⁻).

Data Acquisition: The mass-to-charge ratios (m/z) of the resulting ions are measured with

high accuracy.

Data Analysis: The elemental composition is determined from the accurate mass

measurement using specialized software, which calculates possible molecular formulas

within a narrow mass tolerance (typically <5 ppm).

II. Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule, which is essential for complete structure elucidation.

A. Data Presentation
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Both ¹H (proton) and ¹³C (carbon) NMR data are crucial and are presented in tabular format,

with assignments for each atom in the molecule.

¹H NMR Data (Hypothetical)

Position δH (ppm) Multiplicity J (Hz)

1 value e.g., d value

2 value e.g., t value

... ... ... ...

¹³C NMR Data (Hypothetical)

Position δC (ppm) Type

1 value e.g., CH

2 value e.g., C

... ... ...

δH and δC represent the chemical shifts. Multiplicity refers to the splitting pattern (s = singlet, d

= doublet, t = triplet, q = quartet, m = multiplet). J is the coupling constant.

B. Experimental Protocol: 1D and 2D NMR Spectroscopy
Sample Preparation: A few milligrams of purified "Aphadilactone C" are dissolved in a

deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in an NMR tube. Tetramethylsilane

(TMS) is often added as an internal standard (δ = 0.00 ppm).

Instrumentation: The sample is analyzed using a high-field NMR spectrometer (e.g., 400,

500, or 600 MHz).

1D NMR Acquisition: Standard ¹H and ¹³C NMR spectra are acquired.

2D NMR Acquisition: A suite of 2D NMR experiments is performed to establish connectivity

and spatial relationships within the molecule. These typically include:
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COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons

and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for piecing together the

molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, aiding in stereochemical assignments.

Data Analysis: The collected spectra are processed and analyzed to assign all proton and

carbon signals to specific atoms in the proposed structure of "Aphadilactone C."

III. Logical Workflow for Structure Elucidation
The process of elucidating the structure of a new natural product follows a logical progression.

This can be visualized as a workflow diagram.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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